molecular formula C10H10BrN B14030709 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine

2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine

Cat. No.: B14030709
M. Wt: 224.10 g/mol
InChI Key: HYFIAMRFPPSYFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine is a compound that features a bicyclo[1.1.1]pentane (BCP) moiety attached to a bromopyridine ring. The BCP structure is known for its high strain and unique three-dimensional shape, making it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine typically involves the functionalization of the BCP core. One common method is the radical addition of nucleophilic radicals to [1.1.1]propellane, followed by borylation . Another approach involves the direct functionalization of the BCP core using photoredox transformations to forge C–C and C–N bonds .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally focus on scalable and efficient synthetic routes. The use of transition-metal-free multi-component approaches and photoredox catalysis are promising methods for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and BCP derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine involves its interaction with molecular targets through its unique three-dimensional structure. The BCP moiety can enhance binding affinity and selectivity by fitting into specific binding pockets of target proteins. This interaction can modulate various biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Bicyclo[1.1.1]pentan-1-YL)-4-bromopyridine is unique due to its combination of the BCP moiety with a bromopyridine ring, offering a distinct set of chemical and physical properties.

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(1-bicyclo[1.1.1]pentanyl)-4-bromopyridine

InChI

InChI=1S/C10H10BrN/c11-8-1-2-12-9(3-8)10-4-7(5-10)6-10/h1-3,7H,4-6H2

InChI Key

HYFIAMRFPPSYFD-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C3=NC=CC(=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.